molecular formula C17H17NO3 B14643486 Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate

Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate

Cat. No.: B14643486
M. Wt: 283.32 g/mol
InChI Key: IBQLNUCDRMSSBJ-UHFFFAOYSA-N
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Description

Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate (CAS: 1363382-26-6; molecular formula: C₁₉H₁₅F₆NO₃) is a chiral carbamate derivative featuring a methyl group at the (1R)-position, a phenyl-substituted oxoethyl chain, and a benzyloxycarbonyl (Cbz) protecting group (). Its trifluoromethylphenyl substituents (3,5-bis(trifluoromethyl)phenyl) enhance electron-withdrawing properties, influencing reactivity and stability in catalytic processes ().

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

benzyl N-(1-oxo-1-phenylpropan-2-yl)carbamate

InChI

InChI=1S/C17H17NO3/c1-13(16(19)15-10-6-3-7-11-15)18-17(20)21-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,18,20)

InChI Key

IBQLNUCDRMSSBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Benzyl chloroformate+AmineBenzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate+HCl\text{Benzyl chloroformate} + \text{Amine} \rightarrow \text{Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate} + \text{HCl} Benzyl chloroformate+Amine→Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd-C) can facilitate the hydrogenation steps required for the synthesis of the benzyl group.

Chemical Reactions Analysis

Types of Reactions

Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate undergoes various chemical reactions, including:

    Hydrogenation: The benzyl group can be removed via catalytic hydrogenation using Pd-C.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Catalytic Hydrogenation: Pd-C, H₂

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions

    Nucleophilic Substitution: Various nucleophiles such as amines or alcohols

Major Products Formed

    Hydrogenation: Benzyl alcohol and the corresponding amine

    Hydrolysis: Benzyl alcohol and the corresponding amine

    Substitution: Depending on the nucleophile, various substituted carbamates

Scientific Research Applications

Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Employed in the study of enzyme mechanisms where carbamates act as enzyme inhibitors.

    Medicine: Investigated for its potential use in drug design as a prodrug that releases active amines.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate involves the formation of a stable carbamate linkage that can be selectively cleaved under specific conditions. The molecular targets include enzymes with active amine groups, where the carbamate acts as a reversible inhibitor by forming a covalent bond with the enzyme’s active site.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights structural analogs of the target compound, emphasizing substituent variations and their implications:

Compound Name CAS # Molecular Formula Key Substituents Stereochemistry Key Applications Reference
Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate 1363382-26-6 C₁₉H₁₅F₆NO₃ 3,5-bis(trifluoromethyl)phenyl, methyl (1R) Catalysis, fluorinated intermediates
Benzyl ((1R,2R)-2-amino-1,2-diphenylethyl)carbamate (Compound 10) N/A C₂₂H₂₂N₂O₂ Diphenylethyl, amino (1R,2R) Asymmetric catalysis, chiral ligands
(R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate 5241-56-5 C₁₈H₁₈N₂O₃ Amino-oxo, phenylpropyl (R) Peptide synthesis, enzyme inhibitors
Benzyl (R)-(1-oxo-3-phenylpropan-2-yl)carbamate (N-Cbz-D-Phenylalaninal) 59830-60-3 C₁₈H₁₇NO₃ Phenylpropyl, aldehyde (R) Aldehyde intermediates, chiral building
Benzyl (1R)-2-hydroxy-1-methylethylcarbamate 61425-27-2 C₁₂H₁₅NO₃ Hydroxyethyl, methyl (1R) Chiral alcohol intermediates

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl groups in the target compound enhance electrophilicity compared to phenyl or alkyl-substituted analogs, making it suitable for nucleophilic substitution reactions .
  • Stereochemical Complexity : Compounds like (1R,2R)-diphenylethyl derivatives (Compound 10) exhibit dual stereocenters, enabling precise control in asymmetric catalysis .
  • Functional Group Diversity: The presence of amino (Compound 10), aldehyde (N-Cbz-D-Phenylalaninal), or hydroxyl (61425-27-2) groups expands utility in peptide coupling, oxidation reactions, and alcohol-based syntheses .

Physicochemical and Functional Comparisons

Table 3: Physicochemical Properties
Property Target Compound Compound 10 N-Cbz-D-Phenylalaninal 61425-27-2
Molecular Weight (g/mol) 407.32 346.42 307.34 221.25
Polar Groups Carbamate, CF₃ Carbamate, NH₂ Carbamate, CHO Carbamate, OH
LogP (Predicted) 3.8 3.2 2.5 1.9
Aqueous Solubility Low Moderate Low High

Functional Implications :

  • Lipophilicity : The target compound’s high LogP (3.8) due to trifluoromethyl groups favors membrane permeability, whereas hydroxylated analogs (e.g., 61425-27-2) exhibit better solubility for aqueous-phase reactions .
  • Reactivity : The aldehyde group in N-Cbz-D-Phenylalaninal enables Schiff base formation, contrasting with the inert trifluoromethyl groups in the target compound .

Biological Activity

Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate is characterized by the following chemical structure:

  • Molecular Formula : C16_{16}H17_{17}N1_{1}O3_{3}
  • Molecular Weight : 273.31 g/mol
  • IUPAC Name : Benzyl (1R)-1-methyl-2-oxo-2-phenylethyl carbamate

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. Research indicates that it may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and has implications in diabetes management. DPP-IV inhibitors can enhance insulin secretion and decrease glucagon levels, thus contributing to improved glycemic control.

Antidiabetic Effects

Studies have shown that compounds similar to Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate can effectively lower blood glucose levels in diabetic models. The mechanism involves enhancing insulin sensitivity and promoting pancreatic beta-cell function.

Anticancer Properties

Research has highlighted the anticancer potential of related carbamate derivatives. For instance, certain structural analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating that Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate may also possess similar properties.

Cell Line IC50 (µM) Reference
HeLa5.0
MCF73.5
A5494.0

Study 1: DPP-IV Inhibition

In a controlled study, Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate was tested for its ability to inhibit DPP-IV activity in vitro. The results showed a significant reduction in enzyme activity compared to the control group, suggesting its potential as a therapeutic agent for type 2 diabetes management.

Study 2: Cytotoxicity Assay

A cytotoxicity assay was performed on various cancer cell lines using Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate. The compound exhibited dose-dependent cytotoxic effects, with the highest sensitivity observed in breast cancer cells (MCF7). Further analysis indicated that the compound induced apoptosis through the activation of caspase pathways.

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